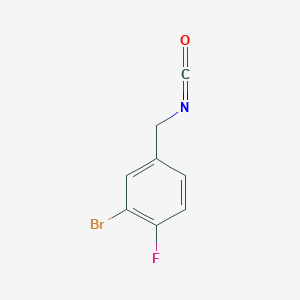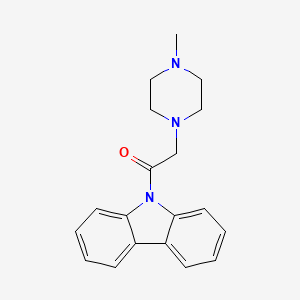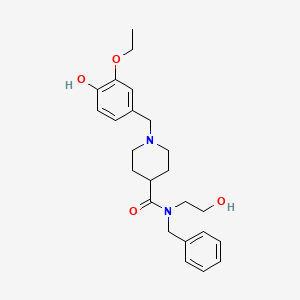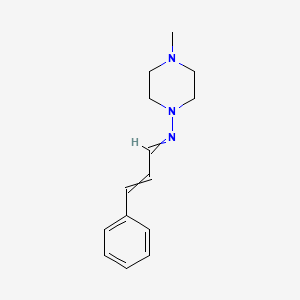
Inosine-5'-monophosphate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inosine-5’-monophosphate sodium salt: is a nucleotide derivative that plays a crucial role in various biochemical processes. It is the sodium salt form of inosine monophosphate, which is a ribonucleotide of hypoxanthine. This compound is significant in the synthesis of guanosine monophosphate and is involved in purine metabolism .
准备方法
Synthetic Routes and Reaction Conditions: : Inosine-5’-monophosphate sodium salt can be synthesized through the phosphorylation of inosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base. The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity .
Industrial Production Methods: : Industrial production of inosine-5’-monophosphate sodium salt often involves fermentation processes using microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce inosine monophosphate, which is then converted to its sodium salt form through neutralization with sodium hydroxide .
化学反应分析
Types of Reactions
Oxidation: Inosine-5’-monophosphate sodium salt can undergo oxidation reactions to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various substituted inosine derivatives.
科学研究应用
Chemistry: : Inosine-5’-monophosphate sodium salt is used as a substrate to study the activity and specificity of enzymes such as inosine monophosphate dehydrogenase. It is also used in the synthesis of other nucleotides and nucleotide analogs .
Biology: : Inosine-5’-monophosphate sodium salt is essential in the study of purine metabolism and nucleotide biosynthesis. It is used in various assays to understand the role of nucleotides in cellular processes .
Medicine: : This compound is investigated for its potential therapeutic applications, including its role in immunosuppressive and antiviral therapies. It is also studied for its neuroprotective and cardioprotective effects .
Industry: : Inosine-5’-monophosphate sodium salt is used as a flavor enhancer in the food industry. It is also used in the production of nucleotide-based pharmaceuticals .
作用机制
Inosine-5’-monophosphate sodium salt exerts its effects primarily through its role as a substrate for inosine monophosphate dehydrogenase. This enzyme catalyzes the conversion of inosine monophosphate to xanthosine monophosphate, a key step in the synthesis of guanosine monophosphate. The compound also influences various signaling pathways and cellular processes by modulating the levels of nucleotides .
相似化合物的比较
Similar Compounds
Guanosine-5’-monophosphate sodium salt: Another nucleotide involved in purine metabolism.
Adenosine-5’-monophosphate sodium salt: A nucleotide involved in energy transfer and signaling.
Cytidine-5’-monophosphate sodium salt: A nucleotide involved in pyrimidine metabolism.
Uniqueness: : Inosine-5’-monophosphate sodium salt is unique due to its role as a precursor in the synthesis of guanosine monophosphate. It is also distinct in its ability to modulate various biochemical pathways and its applications in both research and industry .
属性
分子式 |
C10H11N4Na2O8P |
|---|---|
分子量 |
392.17 g/mol |
IUPAC 名称 |
disodium;[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1 |
InChI 键 |
AANLCWYVVNBGEE-JQAADMKISA-L |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B12458510.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458513.png)
![Phenyl 2-({[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexyl]carbonyl}oxy)benzoate (non-preferred name)](/img/structure/B12458521.png)
![9-methyl-3-[(E)-(phenylimino)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12458522.png)
![5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12458527.png)

![(2-Trifluoromethylimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12458541.png)


![2-(4-{1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12458560.png)
![7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12458576.png)

![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12458583.png)
![2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12458599.png)
